(3S)-N-benzyloxolane-3-sulfonamide
Description
Overview of the (3S)-N-Benzyloxolane-3-sulfonamide Structural Motif in Organic and Medicinal Chemistry Research
The structural motif of this compound is characterized by three key components: a chiral oxolane (tetrahydrofuran) ring, a sulfonamide linker, and a benzyl (B1604629) group. The oxolane ring, a five-membered cyclic ether, is a common scaffold in many biologically active compounds and natural products. Its stereochemically defined center at the 3-position is of paramount importance. The sulfonamide group serves as a versatile linker and a key pharmacophore. nih.gov The N-benzyl substituent can also play a significant role in molecular recognition and pharmacokinetic properties.
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest significant potential in medicinal chemistry research. The combination of a chiral heterocyclic system with a sulfonamide moiety is a well-established strategy for the design of enzyme inhibitors and receptor modulators.
Importance of Chiral Sulfonamides as Research Targets and Tools in Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral sulfonamides are not only valuable as final drug candidates but also serve as crucial intermediates and auxiliaries in stereoselective synthesis. organic-chemistry.orgcapes.gov.br The development of methods for the enantioselective synthesis of chiral sulfonamides is an active area of research. acs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high purity. organic-chemistry.org
The ability to synthesize specific stereoisomers of sulfonamides is critical because different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, having access to robust methods for stereoselective synthesis is essential for the development of safe and effective chiral drugs. nih.gov
Historical Context of Oxolane-Derived Sulfonamides in Academic Investigation
The history of sulfonamides in medicine dates back to the discovery of prontosil (B91393) in the 1930s, which was found to have antibacterial properties. openaccesspub.orgyoutube.com This discovery ushered in the era of sulfa drugs, the first class of systemic antibacterial agents. openaccesspub.org Over the decades, the sulfonamide scaffold has been incorporated into a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. nih.govnih.gov
The incorporation of heterocyclic rings, such as the oxolane moiety, into sulfonamide structures is a more recent development, driven by the need for greater molecular diversity and improved pharmacological properties. The oxolane ring, in particular, can influence the solubility, metabolic stability, and binding geometry of the molecule. Academic research has explored the synthesis and biological evaluation of various heterocyclic sulfonamides, including those containing benzimidazole (B57391) and piperazine (B1678402) rings, demonstrating the modularity and potential of this chemical class. nih.govnih.gov The investigation of oxolane-derived sulfonamides is a logical progression in this field, aiming to leverage the unique properties of the oxolane scaffold for therapeutic benefit.
Properties
CAS No. |
2679950-87-7 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3s N Benzyloxolane 3 Sulfonamide
Reactions Involving the Sulfonamide Nitrogen and Sulfur Atoms
The sulfonamide moiety is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through reactions at both the nitrogen and sulfur atoms.
N-Alkylation and Acylation Studies for Derivative Synthesis
The nitrogen atom of the sulfonamide group in (3S)-N-benzyloxolane-3-sulfonamide can undergo N-alkylation and N-acylation, which are fundamental reactions for creating new derivatives.
N-Alkylation: This process involves the introduction of an alkyl group onto the sulfonamide nitrogen. This transformation is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base. The resulting N-alkylated products can exhibit altered biological activities and physicochemical properties.
N-Acylation: The addition of an acyl group to the sulfonamide nitrogen leads to the formation of N-acylsulfonamides. These compounds are of significant interest due to their presence in numerous medicinally important molecules. researchgate.net A general and efficient method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles in the presence of sodium hydride, yielding N-acylsulfonamides in high yields (76–100%). semanticscholar.orgresearchgate.netepa.gov This method is particularly advantageous as it allows for the use of N-acylbenzotriazoles for which the corresponding acid chlorides are difficult to prepare. epa.govumich.edu Another approach is the direct acylation of sulfonamides with esters, facilitated by titanium(IV) chloride, offering an alternative to traditional methods. researchgate.net
Table 1: Examples of N-Acylation Reactions of Sulfonamides
| Sulfonamide Reactant | Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| General Sulfonamide | N-Acylbenzotriazole | NaH, THF, reflux | N-Acylsulfonamide | 76-100% | semanticscholar.orgresearchgate.netepa.gov |
| Benzenesulfonamides | Ethyl 2-bromo-3-methylbutanoate | TiCl4 | N-Acylsulfonamide | - | researchgate.net |
Transformations of the Sulfonamide Group to Other Sulfur-Containing Functionalities
The sulfonamide group can be chemically altered to produce other functionalities containing sulfur. For instance, coupling diazonium salts derived from sulfonamides with compounds like N-methylaniline or p-nitroaniline can yield triazene (B1217601) derivatives. jrespharm.com Furthermore, the sulfonamide moiety can be incorporated into more complex heterocyclic systems. The reaction of o-aminoarylsulfonamides with 1,1'-thiocarbonyldiimidazole (B131065) can lead to the formation of 3-thioxo-2,3-dihydro-4H-1,2,4-arylthiadiazine 1,1-dioxide derivatives and 3-(imidazol-1-yl)-4H-1,2,4-arylthiadiazine 1,1-dioxides. documentsdelivered.com
Stereospecific and Stereoselective Reactions at the Chiral (3S)-Center of the Oxolane Ring
The chiral (3S)-center of the oxolane ring is a critical feature of this compound, and its stereochemistry plays a crucial role in the molecule's interactions and properties.
Ring-Opening Reactions of the Oxolane Core in Research Applications
The oxolane (tetrahydrofuran) ring, while generally stable, can undergo ring-opening reactions under specific conditions. Theoretical studies using density functional theory have investigated the ring-opening of tetrahydrofuran (B95107) by frustrated Lewis pairs (FLPs). nih.gov These studies indicate that the activation energy of the ring-opening reaction is influenced by the distance between the Lewis acidic and Lewis basic centers of the FLP. nih.gov In the context of more complex molecules containing an oxolane ring, such as certain muramic acid derivatives, the 1,6-anhydro ring can be cleaved using reagents like trifluoroacetic anhydride (B1165640) (TFA/Ac2O), scandium(III) triflate (Sc(OTf)3/Ac2O), or sulfuric acid in acetic anhydride (H2SO4/Ac2O). researchgate.net The choice of reagent can influence the stereoselectivity of the reaction, allowing for control over the anomeric configuration of the product. researchgate.net
Functionalization of the Oxolane Ring with Retention of Stereochemistry
Preserving the stereochemistry at the (3S)-center during the functionalization of the oxolane ring is essential for maintaining the desired biological activity of the resulting derivatives. This can be achieved through carefully chosen synthetic strategies. For example, commercially available 2-deoxy-D-ribose has been used to synthesize a (2R,3S)-2-(hydroxymethyl)oxolan-3-ol derivative, which then serves as a precursor for obtaining new muscarine-type derivatives with a quaternary nitrogen atom and a hydroxyl group attached to the oxolane ring, with the stereochemistry being confirmed by NMR, MS, and IR analyses. nih.gov
Exploration of Derivatization Pathways and Analogue Synthesis
The synthesis of derivatives and analogues of this compound is an active area of research, driven by the quest for compounds with improved properties. A common strategy involves the synthesis of hybrid molecules that combine the sulfonamide scaffold with other pharmacologically active moieties. For instance, new hybrid compounds containing both sulfonamide and 1,2,3-triazole units have been designed and synthesized via a Cu(I)-catalyzed click reaction. nih.gov Similarly, benzimidazole-sulfonyl derivatives have been prepared by reacting a benzimidazole (B57391) scaffold with sulfonamide derivatives. nih.gov These approaches highlight the versatility of the sulfonamide structure in generating diverse chemical entities.
Structure–Reactivity Relationship (SRR) Studies on the this compound Scaffold
Structure-reactivity relationship (SRR) studies are fundamental to understanding how molecular structure dictates chemical reactivity. For the this compound scaffold, these studies would involve systematic modifications of the benzyl (B1604629) and oxolane moieties to observe resulting changes in chemical behavior.
The reactivity of sulfonamides can be modulated by the electronic nature of the substituents on the nitrogen and sulfur atoms. In the case of this compound, the benzyl group attached to the sulfonamide nitrogen can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom. Modifications to the aromatic ring of the benzyl group, such as the introduction of electron-donating or electron-withdrawing groups, would be expected to alter the electronic properties of the sulfonamide and, consequently, its reactivity in various chemical transformations.
The oxolane ring, a saturated five-membered heterocycle containing an oxygen atom, is generally stable. However, its presence and stereochemistry at the 3-position can impart specific conformational constraints on the entire molecule, which may influence the accessibility of the sulfonamide group to reagents. Reactions that involve the sulfonamide moiety could be affected by the steric hindrance imposed by the oxolane ring.
While specific experimental data on the structure-reactivity of this compound is not available, a hypothetical exploration of how structural modifications might impact reactivity can be considered based on general organic chemistry principles. For instance, in reactions such as N-alkylation or N-acylation of the sulfonamide, the rate and yield could be sensitive to the steric bulk of substituents on the benzyl group or at other positions on the oxolane ring.
In the broader context of sulfonamide chemistry, research on related structures has shown that the nature of the groups attached to the sulfonamide nitrogen can significantly impact reactivity. For example, in Friedel-Crafts reactions of related 2-(tosylmethyl)aniline derivatives, the substituents on the aniline (B41778) ring and the choice of solvent have been shown to control the regioselectivity of the reaction. acs.org This highlights the sensitivity of sulfonamide reactivity to subtle structural and environmental changes.
Furthermore, reactions involving the sulfonamide group itself are known. For instance, tertiary sulfonamides have been shown to react with thermally generated benzynes, leading to cleavage of the N-S bond and the formation of new heterocyclic structures. nih.gov The susceptibility of the this compound scaffold to such transformations would likely depend on the reaction conditions and the stability of any intermediates formed.
The following table outlines hypothetical structure-reactivity relationships for the this compound scaffold based on established chemical principles.
| Structural Modification | Predicted Effect on Reactivity | Rationale |
| Electron-withdrawing group (e.g., -NO₂) on the benzyl ring | Decreased nucleophilicity of the sulfonamide nitrogen | The inductive and resonance effects of the nitro group would withdraw electron density from the nitrogen atom. |
| Electron-donating group (e.g., -OCH₃) on the benzyl ring | Increased nucleophilicity of the sulfonamide nitrogen | The methoxy (B1213986) group would donate electron density to the aromatic ring and, by extension, to the nitrogen atom. |
| Increased steric bulk on the benzyl group (e.g., replacement of benzyl with a bulkier group) | Decreased reaction rates for transformations at the sulfonamide nitrogen | Increased steric hindrance would impede the approach of reagents to the nitrogen atom. |
| Introduction of substituents on the oxolane ring | Potential for altered conformational preferences and steric effects | Substituents on the oxolane ring could influence the overall shape of the molecule, affecting the accessibility of the reactive centers. |
It is important to emphasize that the relationships presented in the table are predictive and based on general chemical principles. Detailed experimental studies on this compound and its derivatives would be necessary to establish definitive structure-reactivity relationships.
Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies focusing on the chemical compound "this compound" that would allow for the generation of the detailed article as outlined.
The provided structure requests in-depth information on the compound's specific applications in advanced organic synthesis and medicinal chemistry research, including its role as a chiral building block, its use in diastereoselective and enantioselective synthesis, and its application as a chiral auxiliary or ligand. Furthermore, the outline asks for details on the design of novel chemical entities based on its core structure, including structural modifications and rational design strategies.
Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the provided outline for this particular compound.
Advanced Spectroscopic and Analytical Research Techniques for the Study of 3s N Benzyloxolane 3 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (3S)-N-benzyloxolane-3-sulfonamide. nih.gov Standard one-dimensional (1D) experiments such as ¹H and ¹³C NMR provide fundamental information about the molecular framework.
In the ¹H NMR spectrum, distinct signals would correspond to the protons of the benzyl (B1604629) group and the oxolane ring. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (CH₂-Ph) would present as a singlet or a multiplet adjacent to the aromatic region. The protons of the oxolane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon of the chiral center (C3 of the oxolane ring) would be of particular interest for confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxolane C2-H₂ | 3.8 - 4.0 | ~70 |
| Oxolane C3-H | 3.5 - 3.7 | ~65 |
| Oxolane C4-H₂ | 2.2 - 2.4 | ~30 |
| Oxolane C5-H₂ | 3.9 - 4.1 | ~75 |
| Benzyl N-H | 5.0 - 5.5 (broad) | - |
| Benzyl CH₂ | 4.2 - 4.4 | ~48 |
| Benzyl Aromatic C-H | 7.2 - 7.4 | ~127-129 |
Advanced NMR Experiments for Conformational Analysis (e.g., NOESY, ROESY)
To understand the three-dimensional structure and preferred conformation of this compound in solution, two-dimensional (2D) NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These techniques detect through-space interactions between protons that are close to each other (typically < 5 Å), which is dependent on spatial proximity rather than through-bond J-couplings. columbia.eduresearchgate.net
Table 2: Expected Key NOESY/ROESY Correlations for Conformational Analysis
| Interacting Protons | Implied Spatial Proximity | Conformational Information |
|---|---|---|
| Benzyl CH₂ ↔ Oxolane H-2/H-5 | Proximity of the N-benzyl group to the "top" face of the oxolane ring. | Defines the orientation of the benzyl substituent relative to the heterocyclic ring. |
| Benzyl CH₂ ↔ Oxolane H-4 | Proximity of the N-benzyl group to the "bottom" face of the oxolane ring. | Provides further detail on the tilt and rotation of the benzyl group. |
Chiral NMR Shift Reagents for Enantiomeric Purity Determination in Research
Determining the enantiomeric purity, or enantiomeric excess (ee), is critical for any chiral compound. While enantiomers have identical NMR spectra under normal conditions, their signals can be resolved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR). libretexts.org These reagents are chiral molecules that form transient diastereomeric complexes with each enantiomer of the analyte. libretexts.org
When a sample of N-benzyloxolane-3-sulfonamide is dissolved with a suitable chiral shift reagent, such as a derivative of europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), the ¹H NMR signals for the (3S) and (3R) enantiomers will be chemically non-equivalent. This results in the splitting of specific proton signals into two distinct sets of peaks, one for each enantiomer. The enantiomeric purity can then be accurately determined by integrating the corresponding signals. libretexts.orgnih.govnih.gov
Table 3: Illustrative ¹H NMR Data for Enantiomeric Purity Analysis using a Chiral Shift Reagent | Proton Signal | Racemic Mixture (No Reagent) | Racemic Mixture + Chiral Shift Reagent | Enantiomeric Purity Calculation | |---|---|---|---| | Benzyl CH₂ | Singlet at δ 4.30 | Two singlets: δ 4.35 (for 3S), δ 4.45 (for 3R) | ee (%) = [|Integral(3S) - Integral(3R)| / |Integral(3S) + Integral(3R)|] x 100 | | Oxolane H-3 | Multiplet at δ 3.60 | Two multiplets: centered at δ 3.68 (3S) and δ 3.80 (3R) | Integration of these resolved signals confirms the ee value. |
Mass Spectrometry Techniques in Reaction Monitoring and Mechanistic Investigations
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and can be coupled with liquid chromatography (LC-MS) for reaction monitoring. nih.gov In the synthesis of this compound, for instance from (S)-oxolane-3-sulfonyl chloride and benzylamine (B48309), online MS can track the progress of the reaction in real-time.
Using an electrospray ionization (ESI) source in positive mode, one would monitor the disappearance of the starting materials and the appearance of the desired product. nih.govrsc.org The product would be detected as its protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. This allows for the rapid optimization of reaction conditions such as temperature, time, and reagent stoichiometry. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the product ion, providing structural confirmation by analyzing the resulting fragment ions. shimadzu.com
Table 4: Key m/z Values for ESI-MS Reaction Monitoring
| Compound | Formula | Molecular Weight (Da) | Expected Ion [M+H]⁺ (m/z) |
|---|---|---|---|
| Benzylamine (Reactant) | C₇H₉N | 107.15 | 108.16 |
| (S)-Oxolane-3-sulfonyl chloride (Reactant) | C₄H₇ClO₃S | 186.61 | Not typically observed in positive mode |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
The unequivocal determination of the absolute stereochemistry of a chiral molecule is achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional model of the molecule as it exists in the solid state, confirming the (S) configuration at the C3 chiral center of the oxolane ring.
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment and conformational Studies
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful tool for assigning and confirming the absolute configuration of a chiral compound in solution. researchgate.net
The CD spectrum of this compound would be dominated by the electronic transitions of its chromophores, primarily the benzyl aromatic ring. The interaction of this chromophore with the chiral center at C3 induces a CD signal. The sign of the observed Cotton effects—the characteristic peaks in a CD spectrum—can often be correlated with the absolute configuration. researchgate.net For example, a consistent positive or negative Cotton effect for the ¹Lₐ or ¹Lₑ transitions of the phenyl group across a series of related compounds can be used to assign the stereochemistry. The chiroptical properties are highly sensitive to the relative spatial orientation of the chromophore and the chiral center, making CD a useful tool for studying solution-state conformation. rsc.org
Table 6: Hypothetical Circular Dichroism Data for Stereochemical Assignment
| Wavelength (nm) | Transition | Sign of Cotton Effect for (3S)-enantiomer | Stereochemical Implication |
|---|---|---|---|
| ~260 nm | Phenyl ¹Lₑ band | Positive | The sign of this transition is empirically correlated to the absolute configuration at the adjacent stereocenter. |
Computational and Theoretical Investigations of 3s N Benzyloxolane 3 Sulfonamide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental in elucidating the electronic characteristics and reactivity of (3S)-N-benzyloxolane-3-sulfonamide. These methods, often employing density functional theory (DFT), offer a detailed view of the molecule's behavior at the atomic level.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
The charge distribution across the molecule is determined through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map reveals regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the sulfonamide group are expected to be electron-rich, while the hydrogen atoms and the regions around the benzyl (B1604629) group may be relatively electron-poor.
Table 1: Hypothetical Molecular Orbital Energies and Properties of this compound
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 1.5 eV |
Prediction of Reaction Pathways and Transition States
Quantum chemical calculations can predict the most probable pathways for chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate. The energy of these transition states is crucial for determining the activation energy of a reaction, and thus its rate.
For instance, in a hypothetical reaction such as the N-debenzylation or the opening of the oxolane ring, computational methods can model the step-by-step transformation of the molecule. This allows for the characterization of intermediate structures and the energetic barriers that must be overcome.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the various shapes the molecule can adopt and their relative energies.
Energy Landscapes and Preferred Conformations of the Oxolane Ring and Sulfonamide Group
The oxolane ring in this compound is not planar and can adopt several "puckered" conformations, such as the envelope and twist forms. Conformational analysis helps to determine the energy landscape of these different arrangements, identifying the most stable, low-energy conformations. The orientation of the sulfonamide group relative to the oxolane ring is also critical, as different rotational isomers (rotamers) will have different energies and may interact differently with biological targets.
MD simulations provide a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. These simulations can reveal the flexibility of the molecule and the transitions between different conformational states.
Table 2: Hypothetical Relative Energies of Key Conformations of this compound
| Conformation | Relative Energy (kcal/mol) |
| Oxolane Ring (Envelope) | 0.0 |
| Oxolane Ring (Twist) | 1.2 |
| Sulfonamide Rotamer 1 | 0.0 |
| Sulfonamide Rotamer 2 | 2.5 |
Molecular Modeling Approaches in Rational Compound Design Research
Molecular modeling is a powerful tool in the rational design of new compounds based on the structure of this compound. These approaches can be broadly categorized as ligand-based and structure-based design.
Ligand-Based and Structure-Based Design Principles for Hypothetical Interactions
In the absence of a known 3D structure of a biological target, ligand-based drug design can be employed. This approach uses the structure of an active molecule like this compound to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to screen virtual libraries of other molecules to find those that match the pharmacophore and are therefore likely to have similar activity.
Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is known. Using docking simulations, this compound can be placed into the binding site of the target to predict its binding orientation and affinity. This information can guide the modification of the molecule to improve its interaction with the target, for example, by adding or altering functional groups to form stronger hydrogen bonds or hydrophobic interactions.
Future Research Directions and Methodological Challenges for 3s N Benzyloxolane 3 Sulfonamide
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The development of efficient and highly stereoselective synthetic routes to enantiopure compounds is a cornerstone of modern organic chemistry. For (3S)-N-benzyloxolane-3-sulfonamide, future research could focus on several promising avenues to improve upon existing synthetic strategies.
Current methods for synthesizing chiral sulfonamides often involve multi-step sequences. A key area for development is the creation of more convergent and atom-economical pathways. This could involve the use of organocatalysis, which has emerged as a powerful tool for enantioselective synthesis. nih.gov For instance, a chiral phase-transfer catalyst could be employed in the alkylation of a suitable sulfonamide precursor to introduce the benzyl (B1604629) group with high stereocontrol.
Another promising approach is the application of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, have been successfully used for the synthesis of chiral sulfonamides. nih.govrsc.org Research could explore the direct C-H activation of an oxolane precursor followed by enantioselective amination or sulfonamidation, which would represent a highly efficient synthetic strategy.
Furthermore, enzymatic or chemo-enzymatic methods offer a green and highly selective alternative. A lipase (B570770) or a nitrilase could potentially be used to resolve a racemic mixture of a key intermediate, or a transaminase could be employed for the stereoselective introduction of the amino group before the sulfonylation step.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. nih.gov | Design of new chiral catalysts, optimization of reaction conditions. |
| Transition-Metal Catalysis | High efficiency, broad substrate scope. nih.govrsc.org | Development of novel chiral ligands, exploration of C-H activation strategies. |
| Chemo-enzymatic Methods | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes, optimization of enzymatic reactions. |
Exploration of Undiscovered Reactivity Patterns of the Sulfonamide and Oxolane Moieties
While the sulfonamide group is generally considered to be relatively stable, its reactivity can be modulated to participate in a variety of chemical transformations. wikipedia.org Future research should aim to uncover novel reactivity patterns of the sulfonamide and oxolane moieties within the specific framework of this compound.
The nitrogen atom of the sulfonamide can be further functionalized. For instance, it could serve as a directing group for C-H activation at either the benzyl or the oxolane rings, enabling the introduction of new functional groups at previously inaccessible positions. The development of methods for the temporary removal of the sulfonyl group would also enhance the synthetic utility of this compound as a chiral building block.
The oxolane ring, a tetrahydrofuran (B95107) derivative, is generally stable but can undergo ring-opening reactions under specific conditions. Investigating the regioselective and stereoselective ring-opening of the oxolane in this compound could lead to the synthesis of novel acyclic chiral molecules with multiple stereocenters.
Additionally, the generation of sulfonyl radicals from sulfonamides through photoredox catalysis has recently gained attention. nih.gov Applying this strategy to this compound could open up new avenues for its functionalization through radical-mediated processes, such as addition to alkenes or arenes.
| Moiety | Potential Reactivity to Explore | Anticipated Outcome |
| Sulfonamide | N-H functionalization, directing group for C-H activation, desulfonylation. | Access to new derivatives, enhanced synthetic utility. |
| Oxolane | Regio- and stereoselective ring-opening. | Synthesis of complex acyclic chiral molecules. |
| Entire Molecule | Photoredox-catalyzed generation of sulfonyl radicals. nih.gov | Novel C-C and C-X bond formations. |
Integration into Advanced Functional Materials Research
The unique structural features of this compound, namely its chirality and the presence of hydrogen bond donor and acceptor sites in the sulfonamide group, make it a potential candidate for the development of advanced functional materials.
The chirality of the molecule could be exploited in the design of chiral stationary phases for chromatography, enabling the separation of other enantiomeric compounds. Furthermore, the ability of the sulfonamide group to form strong hydrogen bonds could be utilized in the construction of self-assembling materials, such as organogels or liquid crystals. The properties of these materials would be influenced by the stereochemistry of the oxolane ring.
If the benzyl group is replaced with a photoresponsive or electroactive moiety, the resulting molecule could exhibit chiroptical switching properties, with potential applications in molecular sensors or data storage. Research in this area would involve the synthesis of new derivatives and the characterization of their material properties.
Addressing Challenges in Scale-Up and Process Chemistry for Academic Research
While a particular synthetic method may be effective on a small laboratory scale, its translation to a larger scale for more extensive academic research or potential commercialization often presents significant challenges. For this compound, several factors need to be considered for a successful scale-up.
The cost and availability of starting materials, particularly the chiral precursor for the oxolane ring, are critical considerations. The development of synthetic routes that utilize inexpensive and readily available starting materials is paramount. organic-chemistry.org
The purification of the final compound and any intermediates can also be a bottleneck. Crystallization-induced asymmetric transformation or the use of chromatography with recyclable chiral stationary phases could be explored to simplify the purification process on a larger scale.
Furthermore, the safety and environmental impact of the chosen synthetic route must be assessed. The use of hazardous reagents or solvents should be minimized, and the generation of waste should be reduced in accordance with the principles of green chemistry. Some synthetic routes to chiral sulfonamides have been noted for their practicality on a larger scale. nih.govorganic-chemistry.orgacs.org
| Challenge | Potential Solutions |
| Cost and Availability of Starting Materials | Develop syntheses from inexpensive chiral pool starting materials; explore asymmetric catalysis. |
| Purification | Develop robust crystallization procedures; investigate alternative purification techniques like supercritical fluid chromatography. |
| Safety and Environmental Impact | Utilize green solvents and reagents; minimize waste generation through atom-economical reactions. |
Q & A
Q. What are the key steps for synthesizing (3S)-N-benzyloxolane-3-sulfonamide, and how is stereochemical purity ensured?
Synthesis typically involves sulfonylation of the oxolane scaffold under inert atmospheres to prevent oxidation. Critical steps include:
- Stereochemical control : Use of chiral catalysts or enantiopure starting materials to preserve the (3S) configuration.
- Sulfonamide coupling : Benzylamine derivatives react with activated sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) .
- Purity validation : Analytical techniques like chiral HPLC and NMR spectroscopy (e.g., , , and 2D NOESY) confirm stereochemical integrity and structural fidelity .
Q. How is this compound characterized, and what analytical methods are prioritized?
- Structural elucidation : High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., if fluorinated analogs exist) are essential for confirming molecular weight and substituent placement .
- Purity assessment : Reverse-phase HPLC with UV detection ensures >95% purity. Differential scanning calorimetry (DSC) may assess crystallinity and thermal stability .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme inhibition : Test against common sulfonamide targets like carbonic anhydrase or metalloproteases using fluorogenic substrates .
- Cellular assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) and antimicrobial activity screens (e.g., MIC determination against Gram-positive/negative bacteria) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized without compromising stereoselectivity?
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reactivity, while additives like DMAP accelerate sulfonamide coupling .
- Temperature gradients : Stepwise warming from 0°C to room temperature minimizes side reactions (e.g., racemization) .
- Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) may improve enantiomeric excess (ee) during oxolane formation .
Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Structural benchmarking : Compare activity across analogs (e.g., substituent effects on the benzyl or oxolane groups) to identify structure-activity relationships (SARs) .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity and validate enzyme inhibition .
Q. What strategies are effective for studying the metabolic stability of this compound?
- In vitro models : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns .
- Isotope labeling : Synthesize - or -labeled analogs for pharmacokinetic tracking in animal models .
Q. How does the oxolane ring conformation influence the compound’s interaction with biological targets?
- Computational modeling : Perform molecular dynamics (MD) simulations to assess ring puckering effects on binding pocket compatibility .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to visualize binding modes and hydrogen-bonding networks .
Methodological Considerations
Q. What are best practices for scaling up this compound synthesis while maintaining reproducibility?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Batch vs. flow chemistry : Evaluate flow systems for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
Q. How can researchers differentiate off-target effects in studies involving this compound?
- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated analogs and mass spectrometry-based proteomics to identify non-target interactions .
- CRISPR screening : Perform genome-wide knockout screens to identify genes modulating the compound’s activity .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response data from sulfonamide bioassays?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values .
- Error analysis : Use bootstrap resampling to estimate confidence intervals for potency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
